Ethyl 3-(trimethylsilyl)propiolate
Description
Significance of Alkynylsilanes as Versatile Synthetic Intermediates
Alkynylsilanes, compounds featuring a silicon-carbon bond to an sp-hybridized carbon (C≡C-Si), are highly valued in organic chemistry for their versatility. bohrium.comnih.gov This utility stems from the unique chemical properties imparted by the silyl (B83357) group, which can serve multiple roles within a synthetic sequence. nih.gov
One of the most common applications of the trimethylsilyl (B98337) (TMS) group is as a protecting group for terminal alkynes (C≡C-H). nih.gov The acidic proton of a terminal alkyne can interfere with many standard organic reactions. By replacing this proton with a bulky and electronically stable TMS group, chemists can perform reactions on other parts of the molecule without disturbing the alkyne. nih.govgelest.com The introduction and subsequent removal of the silyl group can typically be achieved under mild conditions with high yields, making this a highly effective strategy. nih.gov For instance, desilylation can be accomplished using reagents like potassium trimethylsilanolate (KOTMS) or 1,8-diazabicycloundec-7-ene (DBU). organic-chemistry.org
Beyond protection, the silyl group acts as a powerful regiochemical controller. In reactions involving addition to the triple bond, the bulky and electropositive silicon atom can direct incoming reagents to the adjacent carbon atom, leading to high selectivity in the formation of new bonds. bohrium.comnih.gov This control is crucial for constructing complex molecules with well-defined stereochemistry.
Furthermore, alkynylsilanes are key participants in a variety of carbon-carbon bond-forming reactions. bohrium.com They are widely used in cross-coupling reactions, including the Sonogashira and Stille reactions, to create more complex molecular frameworks. nih.gov They can also undergo homo-coupling to form symmetric conjugated diynes or cross-coupling with other alkynes to produce unsymmetrical diynes. acs.org Additionally, alkynylsilanes are valuable partners in cycloaddition reactions, enabling the synthesis of diverse aromatic and heterocyclic ring systems. bohrium.comnih.gov
Historical Context and Evolution of Research on Ethyl 3-(trimethylsilyl)propiolate
This compound is a prominent member of the silylated propiolate family, possessing the characteristic ester and trimethylsilyl groups flanking a carbon-carbon triple bond.
Data sourced from references alfa-chemistry.comsigmaaldrich.comthermofisher.com.
The compound's utility as a synthetic intermediate was recognized in the early 1970s. A 1973 patent described the preparation of 3-trimethylsilyl-lower alkyl propiolates, including the ethyl ester, by reacting a lower alkyl propiolate with chlorotrimethylsilane (B32843) in the presence of triethylamine. google.com A key early application highlighted in this patent was its role as an intermediate in the synthesis of sodium 3-trimethylsilylpropionate. google.com This latter compound served as a useful water-soluble reference standard for proton nuclear magnetic resonance (¹H-NMR) spectroscopy. google.com
Since these initial applications, the research focus has expanded to leverage the unique reactivity of this compound in more complex transformations. Its bifunctional nature, with an electron-withdrawing ester group and a versatile silyl group, makes it a valuable synthon. For example, it is used as a precursor in the synthesis of substituted heterocycles, such as 4-ethoxycarbonyl-3-(trimethylsilyl)furan. sigmaaldrich.comfishersci.ca The compound also serves as a model substrate in the development of new synthetic methodologies. Research has shown its utility in reactions like TMSOTf-mediated catalytic carbocupration–silylation to form polysubstituted (E)-vinylsilanes with high diastereoselectivity. thieme-connect.com Furthermore, it participates in various cycloaddition reactions, a general feature of silylated alkynes, to construct more elaborate molecular architectures. acs.orgmdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-trimethylsilylprop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2Si/c1-5-10-8(9)6-7-11(2,3)4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBKPHYAIRLCLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340929 | |
| Record name | Ethyl 3-(trimethylsilyl)propiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16205-84-8 | |
| Record name | Ethyl 3-(trimethylsilyl)propiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-(trimethylsilyl)propynoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Ethyl 3 Trimethylsilyl Propiolate
Silylation of Propiolic Esters
The addition of a trimethylsilyl (B98337) group to the terminal alkyne of a propiolic ester, such as ethyl propiolate, is a common and crucial transformation. This reaction typically proceeds via the deprotonation of the acidic acetylenic proton, followed by quenching the resulting acetylide with a silicon electrophile.
Reaction with Chlorotrimethylsilane (B32843) and Amines
A standard and widely practiced method for the synthesis of Ethyl 3-(trimethylsilyl)propiolate involves the reaction of ethyl propiolate with chlorotrimethylsilane in the presence of an amine base. In this reaction, the terminal alkyne of the ethyl propiolate is deprotonated by the amine. The resulting nucleophilic acetylide anion then attacks the silicon atom of chlorotrimethylsilane, leading to the formation of the C-Si bond and displacing the chloride ion.
The primary role of the amine is to act as a base to facilitate the deprotonation of the alkyne. It also serves as a scavenger for the hydrogen chloride (HCl) that is generated as a byproduct of the reaction, preventing it from reacting with the starting materials or products. Triethylamine is a commonly employed base for this purpose due to its sufficient basicity and volatility, which simplifies purification. The reaction is typically carried out in an inert aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether.
General Reaction Scheme:
Optimization of Reaction Conditions and Catalyst Systems in Propiolate Silylation
While the direct reaction with chlorotrimethylsilane and an amine is effective, significant research has been dedicated to optimizing reaction conditions and developing more efficient catalyst systems to improve yields, reduce reaction times, and tolerate a wider range of functional groups.
Traditional methods often require strong bases like organolithium reagents to deprotonate the alkyne before adding the silylating agent. However, modern approaches focus on catalytic systems that operate under milder conditions.
Catalyst and Condition Optimization:
Research into the zinc-catalyzed silylation of terminal alkynes has shown that the choice of base and solvent is critical for high yields. Optimization studies identified triethylamine as the most effective base and dichloromethane as the optimal solvent for this transformation when using trimethylsilyl triflate (TMSOTf) and catalytic amounts of zinc triflate (Zn(OTf)₂). This system provides a rapid and high-yielding route to alkynylsilanes.
| Catalyst | Silylating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Zn(OTf)₂ (2.5 mol%) | TMSOTf | Triethylamine | Dichloromethane | >90 |
| Zn(OTf)₂ (catalytic) | TMSOTf | - | Dichloromethane | Lower Yield |
| - | TMSOTf | Triethylamine | Dichloromethane | Incomplete Reaction |
Alternative Catalyst Systems:
Beyond zinc catalysis, other systems have been developed to promote the C(sp)-H silylation of terminal alkynes. A notable example is a metal-free system utilizing a combination of B(C₆F₅)₃ and an organic base such as triethylenediamine (DABCO). This boron-catalyzed approach offers a convenient route for synthesizing a variety of alkynylsilanes under mild conditions.
Another innovative, metal-free protocol involves a carboxylate catalyst, such as tetramethylammonium pivalate (TMAP), with N,O-bis(silyl)acetamides serving as the silylating agents. This method is advantageous as it proceeds under very mild conditions and tolerates various functionalities.
| Catalyst System | Silylating Agent Type | Key Features | Reference |
|---|---|---|---|
| Zn(OTf)₂ / Triethylamine | Silyl (B83357) Triflate | Rapid, high-yielding, mild conditions. | |
| B(C₆F₅)₃ / DABCO | Hydrosilane | Metal-free, boron-catalyzed C-H functionalization. | |
| Tetramethylammonium pivalate (TMAP) | Silylacetamide | Metal-free, uses non-corrosive silylating agent, very mild. |
These optimized and catalytic approaches represent significant advancements in the synthesis of silylated alkynes like this compound, offering greater efficiency and broader applicability compared to classical stoichiometric methods.
Reactivity Profiles and Diverse Transformations of Ethyl 3 Trimethylsilyl Propiolate
Cycloaddition Reactions
The carbon-carbon triple bond in ethyl 3-(trimethylsilyl)propiolate serves as an excellent dienophile and dipolarophile in various cycloaddition reactions, leading to the formation of a wide array of heterocyclic and carbocyclic systems.
[3+2] Cycloadditions
[3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are powerful methods for constructing five-membered heterocyclic rings. This compound readily participates in these reactions with various 1,3-dipoles.
The reaction of this compound with azides is a prominent example of a [3+2] cycloaddition, yielding highly functionalized 1,2,3-triazoles. These reactions can proceed thermally or, more commonly, under copper(I) catalysis, which significantly accelerates the reaction rate and controls the regioselectivity. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," known for its high efficiency and selectivity.
Theoretical studies, such as those employing Molecular Electron Density Theory, have shown that the cycloaddition between aryl azides and ethyl propiolate proceeds via a polar, single-step mechanism. This understanding helps in predicting the regiochemical outcome of the reaction. The presence of the trimethylsilyl (B98337) group on the alkyne directs the cycloaddition to afford the 1,4-disubstituted triazole regioisomer with high selectivity. This regioselectivity is a crucial aspect of these reactions, allowing for the controlled synthesis of specific triazole isomers which are valuable scaffolds in medicinal chemistry and materials science.
Table 1: Examples of [3+2] Cycloaddition of this compound with Azides
| Azide (B81097) Reactant | Catalyst/Conditions | Product | Reference |
|---|---|---|---|
| Aryl Azides | Thermal or Cu(I) | 1-Aryl-4-(trimethylsilyl)-1H-1,2,3-triazole-5-carboxylic acid ethyl ester | |
| Benzyl Azide | Cu(I) | 1-Benzyl-4-(trimethylsilyl)-1H-1,2,3-triazole-5-carboxylic acid ethyl ester |
This table is illustrative and represents typical outcomes of the described reactions.
This compound reacts with α-mercapto ketones in a [3+2] cycloaddition fashion to produce functionalized thiophene (B33073) derivatives. This transformation is typically catalyzed by a base, such as potassium tert-butoxide, and provides an efficient route to 2-(substituted-silyl)thiophene-3-carboxylates. These thiophene products are important intermediates for the synthesis of biologically active compounds and materials. The reaction proceeds smoothly under mild conditions, offering good to moderate yields.
The proposed mechanism involves the initial deprotonation of the α-mercapto ketone by the base, followed by nucleophilic attack of the resulting thiolate on the alkyne. Subsequent intramolecular cyclization and elimination of water lead to the formation of the thiophene ring.
Table 2: Synthesis of Thiophene Derivatives via [3+2] Cycloaddition
| α-Mercapto Ketone | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Mercaptobutan-2-one | Potassium tert-butoxide | Methyl 4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxylate | Good |
This table summarizes findings from studies on the synthesis of thiophene derivatives.
The [3+2] cycloaddition of this compound with diazo compounds offers a direct pathway to pyrazole (B372694) derivatives. Diazo compounds, such as diazomethane (B1218177) and its derivatives, act as 1,3-dipoles in this reaction. The reaction typically proceeds to give pyrazoles with the trimethylsilyl group at position 5 and the ethyl carboxylate group at position 4.
This method is highly valuable for the synthesis of substituted pyrazoles, which are a class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, antifungal, and anticancer properties. The reaction can be influenced by the nature of the diazo compound and the reaction conditions, which can affect the regioselectivity of the cycloaddition.
Table 3: Pyrazole Synthesis from this compound and Diazo Compounds
| Diazo Compound | Conditions | Product | Reference |
|---|---|---|---|
| Diazomethane | Inert solvent | Ethyl 5-(trimethylsilyl)-1H-pyrazole-4-carboxylate | |
| Ethyl diazoacetate | Thermal | Diethyl 5-(trimethylsilyl)-1H-pyrazole-3,4-dicarboxylate |
This table provides examples of pyrazole synthesis through [3+2] cycloaddition.
Other Cycloaddition Pathways Involving the Alkyne Moiety
Beyond [3+2] cycloadditions, the alkyne functionality of this compound can participate in other cycloaddition reactions, such as [4+2] cycloadditions (Diels-Alder reactions). In these reactions, this compound acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. The electron-withdrawing nature of the ester group enhances the dienophilic character of the alkyne, facilitating the reaction. These reactions are a powerful tool for the construction of complex cyclic and bicyclic systems.
Metal-Catalyzed Coupling Reactions
This compound is a valuable substrate in various metal-catalyzed cross-coupling reactions, which are fundamental transformations for the formation of carbon-carbon bonds.
The Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a key application. In this context, the trimethylsilyl group can be removed in situ to generate a terminal alkyne, which then participates in the palladium- and copper-catalyzed coupling. This allows for the synthesis of a wide range of conjugated enynes and arylalkynes.
Another important transformation is the Heck reaction, a palladium-catalyzed reaction between an unsaturated halide and an alkene. While less common for alkynes directly, silyl-Heck reactions have emerged as a powerful method for the synthesis of unsaturated organosilanes. These reactions can lead to the formation of vinylsilanes, which are versatile intermediates in organic synthesis.
**Table 4: Metal-Catalyzed Coupling Reactions of this compound
Reductive Coupling with Aldehydes
The reductive coupling of this compound with aldehydes presents a powerful method for the formation of carbon-carbon bonds and the synthesis of stereodefined allylic alcohols.
Nickel-catalyzed intermolecular reductive couplings between alkynes and aldehydes can produce di- and trisubstituted allylic alcohols with high levels of stereoselectivity and regioselectivity. mit.edu In many instances, an equimolar ratio of the alkyne and aldehyde is adequate for an efficient coupling process. mit.edu The reaction's yield and regioselectivity are significantly influenced by the choice of phosphine (B1218219) ligand, though the resulting allylic alcohols consistently arise from a cis-addition to the alkyne. mit.edu This methodology has been successfully applied in the regio- and stereoselective reductive coupling of methylenecyclopropanes with aldehydes, utilizing a nickel-phosphine catalyst to construct a stereodefined cyclopropane (B1198618) ring with a quaternary stereocenter. nih.gov
The ligand environment around the nickel center plays a critical role in dictating the outcome of reductive coupling reactions. illinois.edu Both the electronic and steric properties of the ligand can be fine-tuned to control reactivity and selectivity. illinois.edu
Electronic Effects:
Electron-rich ligands , such as phosphines and N-heterocyclic carbenes (NHCs), enhance the nucleophilicity of the nickel center. This increased nucleophilicity facilitates the stereoselective reductive coupling between an electrophilic aldehyde and an alkyne, leading to the formation of substituted allylic alcohols. illinois.edu
Conversely, electron-poor, π-accepting ligands like pyridine (B92270) bisoxazoline are effective in promoting cross-coupling reactions of secondary alkyl halides. illinois.edu
Steric Effects:
The use of bulky and chiral alkyl phosphines can induce enantioselectivity in reductive couplings. illinois.edu
The steric bulk of N-heterocyclic carbene (NHC) ligands has been leveraged to achieve regioselectivity in the reductive coupling of ynals. Research has shown that the regioselectivity of a reductive coupling can be reversed by switching from a less sterically demanding ligand to a more sterically hindered one. illinois.edu
Chelation Effects:
Chelating ligands, particularly those with large bite angles, have proven highly effective in cross-coupling reactions involving challenging substrates like secondary alkyl halides. The chelation helps to make the nickel center less susceptible to β-hydride elimination and can increase the rate of reductive elimination. illinois.edu
The strategic selection of ligands is therefore paramount in nickel-catalyzed couplings, as even minor changes to the ligand structure can drastically alter the reaction's outcome. illinois.edu
Cross-Coupling Methodologies (e.g., Sonogashira Reactions)
The Sonogashira reaction is a cornerstone of carbon-carbon bond formation, coupling terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The mild reaction conditions, often at room temperature and sometimes in aqueous media, have made it a widely used tool in the synthesis of complex molecules, including pharmaceuticals and organic materials. wikipedia.org
This compound can serve as a substrate in Sonogashira couplings. The trimethylsilyl group acts as a removable protecting group, preventing unwanted side reactions at the terminal alkyne position. wikipedia.org After the coupling reaction, the silyl (B83357) group can be cleaved to yield the desired terminal alkyne. This "sila"-Sonogashira approach offers a convenient way to handle otherwise gaseous or volatile alkynes. libretexts.org
The choice of catalyst and ligands is crucial for the success of Sonogashira reactions. While traditional catalysts include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂, newer systems involving more efficient palladium-phosphine complexes and N-heterocyclic carbene ligands have been developed to improve yields and expand the substrate scope. organic-chemistry.orglibretexts.org
Nucleophilic and Electrophilic Additions to the Alkyne Moiety
The carbon-carbon triple bond in this compound is susceptible to both nucleophilic and electrophilic attack, leading to a variety of functionalized products.
Hydrosilylation involves the addition of a silicon-hydride bond across the alkyne. This reaction is a highly effective method for creating carbon-silicon bonds.
The hydrosilylation of ethyl propiolate with tris(trimethylsilyl)silane (B43935) ((Me₃Si)₃SiH) demonstrates remarkable regioselectivity that is dependent on the reaction conditions, particularly the presence of a Lewis acid. acs.orgresearchgate.netnih.gov
In the absence of a Lewis acid, or in the presence of certain Lewis acids like EtAlCl₂ and Et₂AlCl, the reaction proceeds selectively to give β-silicon-substituted Z-alkenes. acs.orgresearchgate.netnih.gov This outcome is attributed to a free-radical mechanism. acs.orgresearchgate.netnih.gov The high reactivity of the tris(trimethylsilyl)silyl radical allows it to act as an efficient hydrogen atom donor. wikipedia.orgnih.gov
Conversely, when a stronger Lewis acid such as AlCl₃ is used in a solvent like dichloromethane, the regioselectivity is reversed, yielding α-silicon-substituted alkenes. acs.orgresearchgate.netnih.gov This change in regiochemistry is proposed to occur through an ionic mechanism. acs.orgnih.gov
The table below summarizes the regioselective outcomes of the hydrosilylation of propiolate esters with tris(trimethylsilyl)silane under different conditions. acs.orgresearchgate.netnih.gov
Table 1. Regioselectivity in the Hydrosilylation of Propiolate Esters with Tris(trimethylsilyl)silane
| Propiolate Ester | Lewis Acid | Solvent | Major Product | Mechanism |
|---|---|---|---|---|
| Ethyl propiolate | None | Neat | β-silicon-substituted Z-alkene | Free-radical |
| Ethyl propiolate | EtAlCl₂ | Dichloromethane | β-silicon-substituted Z-alkene | Free-radical |
| Ethyl propiolate | Et₂AlCl | Dichloromethane | β-silicon-substituted Z-alkene | Free-radical |
| Ethyl propiolate | AlCl₃ | Dichloromethane | α-silicon-substituted alkene | Ionic |
| Trifluoroethyl propiolate | AlCl₃ | Dichloromethane | α-silicon-substituted alkene | Ionic |
These hydrosilylated products, which are vinyl tris(trimethylsilyl)silanes, are themselves valuable intermediates for further synthetic transformations, including cross-coupling reactions. acs.org
Hydrosilylation Reactions
Influence of Lewis Acids on Regioselectivity in Hydrosilylation
The hydrosilylation of this compound is a key reaction for introducing silicon-containing moieties, and its regioselectivity can be significantly influenced by the presence of Lewis acids. nih.govacs.org Studies have shown that the choice of Lewis acid can direct the addition of a hydrosilane to either the α or β position of the alkyne.
In the absence of a Lewis acid or in the presence of milder Lewis acids like ethylaluminum dichloride (EtAlCl₂) and diethylaluminum chloride (Et₂AlCl), the hydrosilylation of ethyl propiolate esters with tris(trimethylsilyl)silane proceeds to give β-silicon-substituted Z-alkenes selectively. nih.govacs.orgresearchgate.net This outcome is attributed to a free-radical mechanism. nih.govacs.org
Conversely, when a stronger Lewis acid such as aluminum chloride (AlCl₃) is used in a solvent like dichloromethane, the reaction yields α-silicon-substituted alkenes. nih.govacs.orgresearchgate.net This shift in regioselectivity is proposed to occur through an ionic mechanism. nih.govacs.org The strength of the Lewis acid, therefore, plays a crucial role in determining the reaction pathway and, consequently, the final product.
Table 1: Influence of Lewis Acids on Hydrosilylation of Propiolate Esters
| Lewis Acid | Predominant Isomer | Proposed Mechanism |
|---|---|---|
| None | β-silicon-substituted Z-alkene | Free-radical |
| EtAlCl₂ | β-silicon-substituted Z-alkene | Free-radical |
| Et₂AlCl | β-silicon-substituted Z-alkene | Free-radical |
Addition of Organometallic Reagents (e.g., Acetylides to Enediones)
While direct search results on the addition of acetylides to enediones derived from this compound are limited, the broader context of organometallic additions to α,β-unsaturated systems provides a framework for understanding this reactivity. The reaction would likely involve the 1,4-conjugate addition of an acetylide to an enedione, a common reaction pathway for organocuprates and other soft nucleophiles. The trimethylsilyl group on the propiolate starting material could influence the stereochemical outcome of such additions.
Reaction with Tertiary Amines and Aldehydes
The reaction of this compound with tertiary amines in the presence of aldehydes leads to the formation of various products. The tertiary amine can add to the triple bond of the propiolate, generating a zwitterionic intermediate. gelest.com This intermediate, in the presence of an aldehyde, can undergo further reactions. gelest.com
Specifically, the reaction of a tertiary amine with methyl trimethylsilylpropynoate results in the formation of an allenoate ion. gelest.com When an aldehyde is present, this can lead to the bis-addition of the aldehyde. gelest.com It has been noted that the trimethylsilyl group is essential for this reactivity, as no reaction occurs with ethyl 3-methylpropionate under similar conditions. gelest.com
Annulation and Heterocycle Synthesis
This compound is a valuable precursor for the synthesis of various cyclic compounds through annulation strategies.
The synthesis of furan (B31954) derivatives is a significant application of this compound. While a direct, one-step synthesis of 4-ethoxycarbonyl-3-(trimethylsilyl)furan from this specific starting material is not explicitly detailed in the provided search results, the synthesis of substituted furans often involves the reaction of alkynes with various partners. For instance, the Diels-Alder reaction of oxazoles with bis(trimethylsilyl)acetylene (B126346) is a known method for preparing bis(trimethylsilyl)furans. lookchem.com This suggests that a similar strategy involving this compound could potentially lead to the desired furan derivative. General methods for furan synthesis include intramolecular Wittig reactions and metal-catalyzed cyclizations of appropriate precursors. organic-chemistry.org
The synthesis of indenes and indenols can be achieved through various annulation strategies. While the direct use of this compound for this purpose is not explicitly detailed in the provided search results, related benzannulation reactions provide a conceptual basis. These reactions often involve the [4+2] cycloaddition of an aryne with a suitable dienophile or the transition-metal-catalyzed annulation of ortho-alkynyl-substituted aromatic compounds. The functional groups present in this compound could be strategically utilized in such synthetic routes.
This compound can be employed in benzannulation reactions to construct nitrogen-containing heterocycles. These strategies often involve the reaction of an appropriate nitrogen-containing species with the alkyne moiety of the propiolate. For example, a tandem ring-forming strategy has been developed that utilizes a benzannulation reaction of substituted cyclobutenones with ynamides to produce highly substituted anilines. mit.edu These anilines can then undergo further cyclization reactions to form various nitrogen heterocycles, such as dihydroquinolines and hydrobenzoazepines. mit.edu This highlights the potential of using this compound in similar multi-step sequences to access complex nitrogen heterocyclic frameworks.
Mechanistic Investigations and Theoretical Frameworks
Investigation of Reaction Pathways and Intermediates
The reactivity of ethyl 3-(trimethylsilyl)propiolate is characterized by its participation in a variety of reactions, each with distinct mechanistic pathways and potential intermediates.
The [3+2] cycloaddition reactions involving this compound, particularly with aryl azides, have been a subject of detailed mechanistic study. Theoretical evaluations, within the framework of Molecular Electron Density Theory, suggest that these reactions proceed through a polar but single-step mechanism. dntb.gov.uanih.govmdpi.com Despite postulates of zwitterionic intermediates, attempts to localize them have been unsuccessful. dntb.gov.uanih.govmdpi.com However, the possibility of forming zwitterions with an "extended" conformation on parallel reaction pathways exists. dntb.gov.uanih.govmdpi.com
Analysis using the Electron Localization Function (ELF) indicates that the cycloaddition leading to 1,4-triazoles follows a two-stage, one-step mechanism. nih.govresearchgate.net This analysis reveals that zwitterionic species can be formed by the donation of nonbonding electron densities from the nitrogen atom of the azide (B81097) to the carbon atoms of this compound. nih.govresearchgate.net The course of these reactions is often determined by local nucleophile/electrophile interactions. dntb.gov.ua For instance, ethyl propiolate is considered a moderate electrophile, with the most electrophilically activated center being the terminal carbon atom of the alkyne moiety. mdpi.comnih.gov
The specific mechanistic details regarding reductive coupling of this compound, including the formation of nickelacyclopentadiene and nickeladihydrofuran intermediates, are not extensively detailed in the provided search results. Further research in this specific area is required for a comprehensive understanding.
The hydrosilylation of propiolate esters, including this compound, with reagents like tris(trimethylsilyl)silane (B43935), exhibits a fascinating mechanistic dichotomy between free-radical and ionic pathways. researchgate.netnih.gov The regioselectivity of this reaction is highly dependent on the presence and nature of Lewis acids. researchgate.netnih.gov
In the absence of a Lewis acid or in the presence of weaker Lewis acids like EtAlCl2 and Et2AlCl, the reaction with methyl and ethyl propiolate esters selectively yields β-silicon-substituted Z-alkenes. researchgate.netnih.gov This outcome is indicative of a free-radical mechanism. researchgate.net Conversely, when a strong Lewis acid such as AlCl3 is used in a solvent like dichloromethane, the reaction produces α-silicon-substituted alkenes, suggesting an ionic mechanism. researchgate.netnih.gov For certain substrates, like trifluoroethyl propiolate ester, the use of aluminum chloride-based Lewis acids exclusively gives the α-silicon-substituted product. researchgate.netnih.gov Computational studies have been employed to determine the transition state of the radical-forming step, further supporting the proposed dual mechanistic pathways. nih.gov
Regio- and Stereoselectivity in Transformations of this compound
The control of regio- and stereoselectivity is a critical aspect of the synthetic utility of this compound.
In cycloaddition reactions , the regioselectivity is influenced by the electronic nature of the reactants. Theoretical calculations have shown that in the reaction between aryl azides and ethyl propiolate, the formation of certain regioisomers, such as 3-phenyl-5-carboethoxy-1,2,3-pyrazoles and 3-phenyl-4-carboethoxy-1,2,3-pyrazoles, can have very similar enthalpy profiles. nih.gov
The hydrosilylation reaction provides a clear example of tunable regioselectivity. As discussed previously, the choice of Lewis acid catalyst dictates whether the silyl (B83357) group adds to the α or β position of the propiolate ester. researchgate.netnih.gov Without a Lewis acid or with mild Lewis acids, the reaction proceeds with anti-Markovnikov selectivity to give the (Z)-β-silylalkene. researchgate.net Stronger Lewis acids promote Markovnikov addition to yield the α-silylalkene. researchgate.net
Role of Catalysis in Directing Reactivity and Selectivity
Catalysis plays a pivotal role in governing the reactivity and selectivity of transformations involving this compound.
In hydrosilylation , Lewis acids are instrumental in switching the mechanistic pathway from radical to ionic, thereby controlling the regiochemical outcome. researchgate.netnih.gov The strength of the Lewis acid is the determining factor in this switch. researchgate.net
The development of specific activators, such as tetrabutylammonium (B224687) acetate, has been shown to be effective in promoting the addition reactions of related silyl compounds under mild, catalytic conditions. rcsi.com This highlights the potential for tailored catalyst systems to achieve high efficiency and selectivity in reactions involving this compound. While not directly detailing the reductive coupling of this specific compound, the general principles of catalysis in related systems suggest that the choice of metal and ligands would be crucial in determining the course of the reaction and the nature of the intermediates formed.
Organo-Catalysis
Organo-catalysis offers a metal-free alternative for activating this compound. Key examples include the use of strong bases like potassium tert-butoxide and the application of N-Heterocyclic Carbenes (NHCs).
Potassium tert-Butoxide: As a bulky, strong base, potassium tert-butoxide (KOt-Bu) can deprotonate substrates, initiating reactions with this compound. masterorganicchemistry.com Its steric hindrance influences the regioselectivity of these reactions, often favoring the formation of less sterically hindered products. masterorganicchemistry.com For instance, in elimination reactions, KOt-Bu typically promotes the formation of the "Hoffmann" product, where a proton is removed from the less substituted carbon. masterorganicchemistry.com While specific mechanistic studies on its direct reaction with this compound are not extensively detailed in the provided results, its general reactivity profile suggests it would act as a strong base, potentially initiating Michael additions or other base-catalyzed transformations.
N-Heterocyclic Carbenes (NHCs): NHCs are a class of persistent carbenes that have gained prominence as powerful organocatalysts. They can engage in a variety of reactions, including annulations with this compound. For example, NHC-catalyzed annulation reactions can lead to the formation of complex heterocyclic structures. DFT calculations have been employed to understand these transformations, revealing that the reaction often proceeds through the formation of a Breslow intermediate. rsc.org This intermediate, derived from the NHC and a reaction partner, then undergoes a nucleophilic attack to drive the cyclization process. rsc.org The ability to manipulate reactive intermediates through catalyst design is a key feature of NHC catalysis. rsc.org
Transition Metal Catalysis
Transition metals are widely employed to catalyze reactions involving this compound, enabling a broad spectrum of transformations with high efficiency and selectivity.
Nickel: Nickel catalysts, particularly Ni(0) complexes, are highly effective in mediating cycloaddition and isomerization reactions. sigmaaldrich.com The research of Professor Louie has highlighted the development of active Ni(0) catalysts for these purposes, although specific mechanistic details for reactions with this compound were not found in the provided search results. sigmaaldrich.com
Palladium and Copper: Palladium and copper catalysts are frequently used in tandem for cross-coupling reactions. For instance, the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of C-C bond formation. While not explicitly detailed for this compound in the search results, this type of catalysis is fundamental in alkyne chemistry.
Rhodium: Rhodium catalysts have been shown to effect intramolecular trans-bis-silylation cyclizations. mdpi.com For example, rhodium complexes can catalyze the reaction of 2-ethynyl-3-pentamethyldisilanylpyridine derivatives to form pyridine-fused siloles. mdpi.com The reaction mechanism, while not fully elucidated, is of significant interest, with DFT calculations being used to rationalize the formation of trans-bis-silylation products. mdpi.com
Cobalt: The search results did not provide specific information on cobalt-catalyzed reactions of this compound.
The following table summarizes some of the transition metal-catalyzed reactions involving silylated alkynes, providing a general context for the reactivity of this compound.
| Catalyst System | Reaction Type | Product Type | Ref. |
| Rhodium complexes | Intramolecular trans-bis-silylation | Pyridine-fused siloles | mdpi.com |
| PdCl₂(PPh₃)₂-CuI | Cross-coupling | Pyridine-fused siloles | mdpi.com |
Lewis Acid Catalysis in Promoting Specific Pathways
Lewis acids play a significant role in modulating the reactivity and selectivity of reactions involving this compound. They can activate the alkyne towards nucleophilic attack or influence the outcome of reactions. For instance, in the hydrosilylation of ethyl propiolates with tris(trimethylsilyl)silane, the choice of Lewis acid can determine the isomeric products formed. researchgate.net Strong Lewis acids like aluminum chloride (AlCl₃) can favor the formation of one isomer, while others like diethylaluminum chloride (Et₂AlCl) may lead to a different isomer. researchgate.net This suggests that the Lewis acid interacts with the substrate to control the regioselectivity of the silyl group addition.
Computational Chemistry Approaches
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the mechanisms of reactions involving this compound.
Transition State Analysis and Energy Landscapes
DFT calculations are instrumental in mapping the energy landscapes of reaction pathways. This involves identifying and characterizing the energies of reactants, intermediates, transition states, and products. For example, in the rhodium-catalyzed intramolecular trans-bis-silylation, DFT calculations have been performed to investigate the energy and structural changes along the reaction coordinate, helping to rationalize the formation of the observed products. mdpi.com Similarly, in the hydrosilylation of propiolate esters, DFT calculations have shown that the Z/E isomerization of the product is facile and occurs via a metallacyclopropene transition state before the binding of the silane (B1218182) substrate. researchgate.net
Electronic Structure and Reactivity Descriptors
DFT can also provide insights into the electronic structure of molecules, which is fundamental to their reactivity. By calculating properties such as molecular orbital energies (HOMO and LUMO), charge distributions, and electrostatic potentials, researchers can predict how a molecule will behave in a reaction. For instance, in NHC-catalyzed reactions, DFT calculations help to elucidate the nucleophilic attack of the Breslow intermediate by analyzing the electronic properties of the reacting species. rsc.org While specific electronic structure analyses for this compound were not detailed in the provided results, this approach is a standard practice in modern mechanistic studies.
Applications in Complex Natural Product and Pharmaceutical Synthesis
Utilization as a Key Intermediate in Total Synthesis
Ethyl 3-(trimethylsilyl)propiolate serves as a key starting material for constructing complex molecular frameworks. While its application as a direct precursor in the synthesis of specific natural product subunits, such as for Cytostatin, is noted in specialized literature, its broader utility lies in its capacity to form heterocyclic systems that are foundational to many natural products. The strategic placement of its reactive sites enables chemists to build intricate structures through sequential and controlled chemical reactions. Its role as a precursor to substituted furans is a well-documented example of its utility in creating core structures found in various complex molecules fishersci.casigmaaldrich.com.
Role in the Synthesis of Biologically Active Molecules and Drug Candidates
The furan (B31954) nucleus is recognized as a pharmacologically important scaffold, and compounds containing a furan ring are of increasing interest for their potential anticancer activities nih.gov. This compound is a documented starting material for the preparation of substituted furan derivatives, thereby providing a pathway to molecules with potential therapeutic value fishersci.casigmaaldrich.com. Derivatives of furfural, a related class of compounds, have found extensive use in the pharmaceutical and agrochemical industries and serve as precursors to a range of drugs researchgate.net.
The synthesis of these furan-based structures from this compound highlights its indirect but crucial role in drug discovery pipelines. By providing access to these key heterocyclic cores, it facilitates the development and exploration of new biologically active molecules and potential drug candidates. Research into furan-based derivatives has shown they can induce apoptosis (programmed cell death) in cancer cells and disrupt the cell cycle, underscoring the importance of synthetic routes to this class of compounds nih.gov.
Development of Pharmaceutical Intermediates
A primary application of this compound in the pharmaceutical sector is its use in generating other high-value chemical intermediates. These intermediates are not themselves therapeutic agents but are essential building blocks or analytical tools in pharmaceutical development and manufacturing.
One of the most common applications is the preparation of 4-ethoxycarbonyl-3-(trimethylsilyl)furan fishersci.casigmaaldrich.com. This furan derivative is a more complex building block that can be used in further synthetic steps towards active pharmaceutical ingredients.
Furthermore, this compound is a key intermediate for producing 3-trimethylsilylpropionic acid and its corresponding salts google.com. These derivatives have specific and important applications:
Sodium 3-trimethylsilylpropionate-d4: This deuterated compound is a widely used water-soluble standard for proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy google.com. In pharmaceutical analysis, NMR is a critical technique for confirming the structure and purity of drug substances. The use of a reliable, water-soluble standard is essential for accurate and reproducible results.
3-Trimethylsilylpropionic acid: This compound can be used as an emulsifying agent google.com. Emulsifiers are critical components (excipients) in many pharmaceutical formulations, such as creams, lotions, and some oral medications, to ensure the stability and proper mixing of oil and water phases.
The conversion process involves the reduction of the triple bond in this compound to yield the corresponding propionate, which can then be hydrolyzed to the final acid or its salt google.com.
Interactive Data Tables
Table 1: Key Applications and Intermediates from this compound
| Application Category | Intermediate Compound | Significance/Use | Citations |
| Pharmaceutical Intermediate | 4-Ethoxycarbonyl-3-(trimethylsilyl)furan | A heterocyclic building block for further synthesis. | fishersci.ca, sigmaaldrich.com |
| Pharmaceutical Intermediate | 3-Trimethylsilylpropionic Acid | Used as an emulsifying agent in formulations. | google.com |
| Analytical Reagent | Sodium 3-trimethylsilylpropionate-d4 | Water-soluble standard for ¹H-NMR spectroscopy in pharmaceutical analysis. | google.com |
| Drug Discovery | Furan-based derivatives | The furan core is a known pharmacophore in biologically active molecules, including anticancer agents. | nih.gov, researchgate.net |
Organosilicon Chemistry Context and Broader Synthetic Utility
Ethyl 3-(trimethylsilyl)propiolate as a Representative Organosilicon Alkyne Reagent
This compound is a prominent example of an organosilicon alkyne reagent, a class of compounds that holds significant value in modern organic synthesis. thieme-connect.com Its structure, which features a terminal alkyne protected by a trimethylsilyl (B98337) (TMS) group and an ethyl ester functional group, makes it a versatile and multifunctional building block. alfa-chemistry.comsigmaaldrich.com The trimethylsilyl group is not merely a placeholder; it imparts unique chemical properties and reactivity to the molecule.
The TMS group serves as a sterically bulky and electronically influential protecting group for the acidic terminal alkyne proton. thieme-connect.com This protection prevents unwanted side reactions of the terminal alkyne, such as coupling or deprotonation, under various reaction conditions, particularly those involving bases or nucleophiles. This stability allows chemists to perform selective reactions at the ethyl ester moiety without disturbing the alkyne.
Furthermore, the silicon-carbon (C-Si) bond influences the reactivity of the alkyne itself. The silyl (B83357) group can direct the regioselectivity of addition reactions across the carbon-carbon triple bond. thieme-connect.com For instance, in hydrosilylation reactions with reagents like tris(trimethylsilyl)silane (B43935), the presence of the TMS group on the propiolate ester leads to the selective formation of β-silicon-substituted Z-alkenes. researchgate.net
A key application of this compound is as a precursor in the synthesis of more complex molecules. It is notably used in the preparation of substituted heterocycles, such as 4-ethoxycarbonyl-3-(trimethylsilyl)furan, demonstrating its utility as a key intermediate in constructing elaborate molecular frameworks. alfa-chemistry.comfishersci.fifishersci.cafishersci.com The combination of the reactive alkyne and the ester group within one molecule, coupled with the moderating and protecting effect of the TMS group, makes it a powerful tool for synthetic chemists. thieme-connect.com
Strategies for Silyl Group Manipulation and Desilylation in Synthetic Sequences
The trimethylsilyl (TMS) group is among the most labile silyl protecting groups, allowing for its removal under very mild conditions, often in the presence of more robust silyl ethers like TBS (tert-butyldimethylsilyl) or TIPS (triisopropylsilyl). wikipedia.orgresearchgate.net This differential stability enables selective deprotection strategies in complex molecules. wikipedia.org
Several reliable methods for the protiodesilylation of trimethylsilyl alkynes have been developed. These strategies can be broadly categorized as fluoride-based, base-mediated, and metal-catalyzed.
Common Desilylation Reagents for Trimethylsilyl Alkynes
| Reagent(s) | Typical Conditions | Notes |
|---|---|---|
| Fluoride-Based Reagents | ||
| Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) | THF, Room Temperature | Very common and effective; the fluoride ion has a high affinity for silicon. nih.gov |
| Hydrofluoric acid (HF) | Acetonitrile (MeCN) | Highly effective but corrosive and requires careful handling. gelest.com |
| Base-Mediated Reagents | ||
| Potassium carbonate (K₂CO₃) | Methanol (MeOH) | A mild and inexpensive method, suitable for many substrates. nih.gov |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | - | Accomplishes smooth desilylation of TMS groups selectively in the presence of bulkier silyl groups like TBDMS and TIPS. organic-chemistry.org |
| Potassium trimethylsilanolate (KOTMS) | - | Catalytic amounts can cleave C-Si bonds under mild, additive-free conditions. organic-chemistry.org |
| Metal-Catalyzed Reagents | ||
| Silver nitrate (B79036) (AgNO₃) | Catalytic amount | A specific procedure for the protiodesilylation of 1-(trimethylsilyl)-1-alkynes. organic-chemistry.org |
The rate of hydrolysis of the TMS group can be influenced by both steric and electronic factors. researchgate.net The selection of a specific protocol depends on achieving high selectivity, ensuring that other functional groups within the molecule remain intact. organic-chemistry.org
Advanced Synthetic Applications in Material Science
While this compound is a cornerstone reagent in organic synthesis, its utility extends into the realm of material science. Organosilicon compounds, in general, form the basis of a wide range of materials, from silicone polymers to advanced electronic components. researchgate.net The unique structure of this compound makes it a valuable monomer or precursor for functional polymers and silicon-containing materials. sigmaaldrich.comnih.gov
The alkyne functionality is a key reactive handle for polymerization reactions. For example, alkynes can undergo polymerization through various catalytic processes to create polyacetylene-type structures, which are often investigated for their conductive and optical properties. The presence of the silyl group can enhance the stability and processability of the resulting polymers.
Furthermore, the reaction of this compound via hydrosilylation is a powerful method for creating highly functionalized vinylsilane monomers. researchgate.net As demonstrated in reactions with tris(trimethylsilyl)silane, this produces substituted Z-alkenes with high regioselectivity. researchgate.netnih.gov These resulting olefinic compounds, bearing both ester and silyl functionalities, are ideal candidates for subsequent free-radical or transition-metal-catalyzed polymerization to yield polymers with tailored properties.
The broader family of silane (B1218182) reagents, to which this compound belongs, has been investigated for applications such as:
Polymer Synthesis: Used as monomers or cross-linking agents to create silicon-containing polymers (silicones) with desirable properties like thermal stability, chemical resistance, and biocompatibility. nih.gov
Dental Materials: Silyl-functionalized molecules are incorporated into dental composites and impression materials. sigmaaldrich.com
Organic Electronics: Silylalkynes are used in the synthesis of organic semiconductors and other materials for electronic devices. sigmaaldrich.com
The ability to carry the ester functionality through synthetic sequences and later modify it, combined with the reactivity of the silyl-protected alkyne, provides a pathway to advanced materials such as functional coatings, silicon-containing liquid crystals, and specialized resins.
Conclusion and Future Research Directions
Emerging Trends in Propiolate Chemistry and Silylacetylene Reactivity
The fields of propiolate chemistry and silylacetylene reactivity are currently influenced by broader trends in organic synthesis, including the push towards more sustainable methodologies and the exploration of novel reaction pathways. cas.org A significant emerging area is the application of biocatalysis and enzyme engineering to perform reactions with high selectivity and under mild conditions. nih.gov While not yet extensively applied to ethyl 3-(trimethylsilyl)propiolate specifically, the development of enzymes for cascade reactions and the synthesis of enantiomerically pure compounds presents a promising future direction. nih.gov
Another major trend is the use of photocatalysis to access new modes of reactivity. cas.org Visible light-induced processes, for instance, have been shown to control selectivity in thiol-yne click reactions, a transformation relevant to propiolate chemistry. rsc.org The development of photoredox-catalyzed reactions involving silylacetylenes could lead to novel, highly selective transformations of this compound.
Furthermore, there is a growing interest in the chemistry of natural products and their derivatives. nih.govresearchgate.net The structural motifs accessible from this compound could be valuable in the synthesis of complex natural products and biologically active molecules. The integration of computational tools, such as Density Functional Theory (DFT), is also becoming increasingly crucial for understanding reaction mechanisms and predicting reactivity, which will undoubtedly accelerate discoveries in this area. mdpi.com
Challenges and Opportunities in Expanding Synthetic Scope and Selectivity
Despite the numerous applications of this compound, challenges remain in expanding its synthetic scope and achieving perfect selectivity in all transformations. One of the primary challenges lies in the development of more atom-economical and sustainable synthetic methods. mdpi.com This includes the use of greener solvents, or even solvent-free conditions, and the development of catalytic systems that are more tolerant of a wide range of functional groups. mdpi.com
Controlling regioselectivity and stereoselectivity remains a key objective. For example, in hydrosilylation reactions, achieving high selectivity for either the α- or β-adduct is a persistent challenge. While significant progress has been made with traditional platinum catalysts, there is a strong drive to develop more sustainable catalysts based on earth-abundant metals like iron, cobalt, and nickel. nih.gov The hydrosilylation of internal alkynes, such as those that could be derived from this compound, is particularly challenging. nih.gov
The development of new synthetic methods to access a wider array of molecular architectures is a significant opportunity. For instance, expanding the scope of successive ring expansion strategies could lead to the synthesis of novel medium-sized and macrocyclic compounds from lactams derived from this compound. rsc.orgnih.gov Overcoming the limitations of unreactive substrates in such reactions is an area of active research. rsc.orgnih.gov
Potential for Novel Catalyst Development and Mechanistic Discoveries
The future development of reactions involving this compound is intrinsically linked to the discovery of novel catalysts and a deeper understanding of reaction mechanisms. There is a significant push to move beyond precious metal catalysts towards more sustainable alternatives. nih.gov Recent advances in catalysts based on earth-abundant transition metals like manganese, iron, and cobalt for hydrosilylation reactions are a testament to this trend. nih.gov The development of single-atom catalysts also holds promise for achieving high selectivity and efficiency. nih.gov
Mechanistic studies are crucial for rational catalyst design and the optimization of reaction conditions. Understanding the intricate details of reaction pathways, such as the stepwise versus concerted nature of Michael-type additions or the mechanism of metal-catalyzed cyclizations, can lead to significant breakthroughs. mdpi.comiaea.org For example, detailed mechanistic studies on the zinc-catalyzed formation of propiolamidines have elucidated the active species and the rate-determining steps, paving the way for further improvements. mdpi.com
Q & A
What are the recommended methods for synthesizing Ethyl 3-(trimethylsilyl)propiolate in laboratory settings?
Answer:
this compound can be synthesized via alkynylation reactions using silyl-protected alkynes. A common approach involves the reaction of trimethylsilylacetylene with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form the propiolate ester. Alternatively, methods analogous to the synthesis of tert-butyl propiolates (e.g., tert-butyl 3-phenylpropiolate) can be adapted, where silica gel chromatography (petroleum ether/ethyl acetate = 10:1) is used for purification . For higher efficiency, one-pot syntheses—similar to those used for ethyl benzofuran-3-carboxylate—may reduce intermediate isolation steps and improve yields .
What safety precautions are essential when handling this compound in research laboratories?
Answer:
Due to its reactivity and potential hazards:
- Engineering Controls: Use closed systems or local exhaust ventilation to minimize inhalation exposure. Safety showers and eye baths must be accessible .
- Personal Protective Equipment (PPE): Wear vapor respirators, nitrile gloves, safety glasses, and protective clothing. A face shield is recommended during high-risk procedures (e.g., distillation) .
- Storage: Avoid long-term storage, as degradation may increase hazard potential. Regularly update safety data sheets (SDS) for stored batches .
- Disposal: Follow federal and local regulations for hazardous waste. Neutralize residues under fume hoods before disposal .
How can researchers optimize reaction conditions when using this compound in Diels-Alder reactions?
Answer:
Optimization strategies include:
- Catalyst Screening: ZnCl₂ has been shown to enhance selectivity in Diels-Alder reactions of ethyl propiolate derivatives. For example, increasing ZnCl₂ loading from 0.5 to 2.0 mol% improved phenol selectivity from 70% to 95% in similar systems .
- Molar Ratios: While excess ethyl propiolate (5–20 eq.) may not significantly alter selectivity, it can lead to overconsumption. A 5:1 molar ratio of propiolate to diene is typically optimal .
- Temperature Control: Reactions performed at 100°C show higher conversion rates compared to lower temperatures .
What analytical techniques are most effective for characterizing this compound and its derivatives?
Answer:
- Spectroscopy:
- IR Spectroscopy: Identifies acetylene (C≡C) stretches (~2100 cm⁻¹) and ester carbonyl groups (~1740 cm⁻¹). Cryogenic matrix isolation (15 K in argon/nitrogen) enhances resolution for structural studies .
- NMR: ¹H and ¹³C NMR confirm silyl group integration (δ ~0.1 ppm for Si(CH₃)₃) and ester functionality (δ ~4.2 ppm for CH₂CH₃) .
- Chromatography: Silica gel chromatography with gradients of petroleum ether/ethyl acetate (10:1 to 5:1) effectively separates silylated propiolates from byproducts .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .
How does the presence of a trimethylsilyl group influence the reactivity of this compound in cycloaddition reactions?
Answer:
The trimethylsilyl group acts as both a steric and electronic modifier:
- Steric Effects: The bulky Si(CH₃)₃ group can hinder undesired side reactions (e.g., polymerization) by shielding the triple bond .
- Electronic Effects: The silyl group withdraws electron density via σ*-orbital interactions, polarizing the C≡C bond and enhancing electrophilicity in cycloadditions. This increases regioselectivity in Diels-Alder reactions, favoring endo transition states .
- Trapping Reactions: In furan derivatives, silyl groups stabilize intermediates during Diels-Alder trapping, as seen in reactions with methyl acrylate .
How can researchers resolve contradictions in reported yields for silylated propiolate syntheses?
Answer:
Discrepancies often arise from:
- Reagent Purity: Trace moisture can hydrolyze silyl groups, reducing yields. Use rigorously dried solvents and reagents .
- Catalyst Variability: Base selection (e.g., K₂CO₃ vs. Cs₂CO₃) impacts reaction efficiency. Screen bases to identify optimal conditions .
- Purification Methods: Column chromatography conditions (e.g., silica activity, solvent gradients) must be standardized. Compare yields before and after purification to assess losses .
What mechanistic insights have been gained from spectroscopic studies of this compound?
Answer:
- Matrix Isolation Studies: IR spectroscopy in cryogenic matrices (15 K) reveals rotational conformers of the propiolate ester, with energy barriers calculated via DFT (B3LYP) and MP2 methods .
- Photochemical Behavior: UV irradiation induces isomerization or cleavage of the C≡C bond, informing stability protocols for light-sensitive reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
